molecular formula C14H20N2O3 B1408009 tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate CAS No. 1798717-56-2

tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate

Cat. No.: B1408009
CAS No.: 1798717-56-2
M. Wt: 264.32 g/mol
InChI Key: NNCHYSGRAHZZTF-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is often used in research settings, particularly in the fields of chemistry and biology, due to its unique structure and reactivity.

Biological Activity

Tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS Number 1798717-56-2
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate aldehydes or ketones, followed by purification steps to obtain the desired product. The compound can undergo various chemical reactions including oxidation and substitution reactions, which are critical for its application in drug development and other chemical syntheses .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in neurodegenerative processes, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have shown that derivatives similar to this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, a related compound demonstrated a reduction in TNF-α levels and oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides .
  • In Vivo Studies : Research involving animal models has indicated that while certain carbamate derivatives can improve cognitive function and reduce oxidative stress in scopolamine-induced models, the efficacy of this compound specifically requires further investigation to determine its bioavailability and therapeutic potential .
  • Comparative Analysis : A comparative study highlighted that while some carbamate compounds showed significant neuroprotective effects, this compound's activity was moderate when compared with standard treatments like galantamine .

Summary of Biological Activities

Activity TypeObservations
Neuroprotection Moderate protective effects against Aβ toxicity
Enzyme Inhibition Potential inhibition of β-secretase and acetylcholinesterase
Oxidative Stress Reduction Decreased TNF-α levels in cell cultures

Properties

IUPAC Name

tert-butyl N-(2-formyl-3-pyridin-3-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)7-11-5-4-6-15-8-11/h4-6,8,10,12H,7,9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCHYSGRAHZZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CN=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
Reactant of Route 6
tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate

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